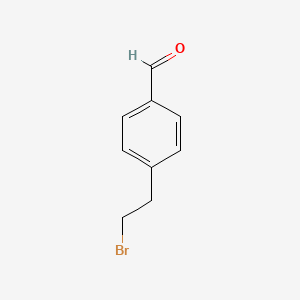

4-(2-Bromoethyl)benzaldehyde

描述

Contextualizing 4-(2-Bromoethyl)benzaldehyde within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a formyl group (-CHO) and at least one halogen atom. wisdomlib.orgresearchgate.net These compounds are of significant interest in synthetic organic chemistry due to the distinct reactivity imparted by each functional group. The aldehyde group is a versatile handle for various transformations, including nucleophilic additions and condensations, while the halogen atom can participate in reactions like cross-coupling and nucleophilic substitution. britannica.comnih.gov

This compound fits within this class, specifically as a brominated aromatic aldehyde. The presence of the bromoethyl group (-CH2CH2Br) ortho to the aldehyde introduces an additional reactive site, further expanding its synthetic utility. lookchem.com This particular arrangement allows for sequential or tandem reactions, where both the aldehyde and the bromoethyl group can be selectively targeted to build molecular complexity.

Significance of Multifunctional Building Blocks in Contemporary Synthesis

Modern organic synthesis places a high premium on efficiency and molecular complexity. Multifunctional building blocks, such as this compound, are instrumental in achieving these goals. These molecules contain multiple reactive functional groups that can be manipulated in a controlled manner to construct intricate molecular architectures in fewer synthetic steps. nih.gov

Evolution of Research Trajectories for Aryl Bromide and Aldehyde Moieties

The fields of organic chemistry focusing on aryl bromides and aldehydes have seen significant evolution, driven by the development of new synthetic methodologies.

Aryl Bromides: The utility of aryl bromides has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common and effective coupling partners. nih.govacs.org Research continues to focus on developing more efficient and versatile catalyst systems, including those based on nickel, which can couple aryl bromides with a wide range of substrates, including other electrophiles. nih.govrsc.org The electronic nature of substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally accelerating the coupling. acs.org

Aldehydes: The aldehyde functional group is one of the most versatile in organic chemistry. britannica.comncert.nic.in It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo a vast array of nucleophilic addition reactions to form new carbon-carbon bonds. ncert.nic.inwikipedia.org Aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon. ncert.nic.inlibretexts.org Modern research focuses on developing novel deformylative reactions, where the aldehyde group is replaced by another functional group, further expanding its synthetic potential. nih.gov Additionally, the acidity of the α-hydrogens in aldehydes allows for reactions such as aldol (B89426) condensations. ncert.nic.in

The combination of these two powerful functional groups in a single molecule like this compound provides a rich platform for the development of novel synthetic strategies and the construction of complex and valuable molecules.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H9BrO | lookchem.comepa.gov |

| Molecular Weight | 213.07 g/mol | lookchem.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | smolecule.comlookchem.com |

| Boiling Point | 285.7 ± 15.0 °C (Predicted) | chemicalbook.com |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| CAS Number | 7617-70-1 | smolecule.comepa.gov |

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454678 | |

| Record name | 4-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-70-1 | |

| Record name | 4-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 2 Bromoethyl Benzaldehyde

Regioselective Bromination Approaches

Achieving the specific bromoethyl structure on a benzaldehyde (B42025) core requires precise control over the bromination reaction to target the side chain rather than the aromatic ring.

Side-Chain Bromination of Alkyl-Substituted Benzaldehydes

A direct approach involves the benzylic bromination of an appropriate alkyl-substituted benzaldehyde. Starting with 4-ethylbenzaldehyde (B1584596), radical bromination can be employed to introduce a bromine atom at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring).

A common method for this type of transformation is free radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and often facilitated by heat or light. rsc.orgkhanacademy.org This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical. khanacademy.org The reaction of 4-ethylbenzaldehyde with NBS and benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄) under reflux yields 4-(1-bromoethyl)benzaldehyde. rsc.org While this provides a brominated side chain, it results in the bromine being on the α-carbon rather than the desired β-carbon of the ethyl group. Further transformation would be required to isomerize the product, which is often synthetically challenging. Therefore, this route is more direct for synthesizing the isomer but less so for the target compound.

| Precursor | Reagents | Conditions | Product | Yield |

| 4-Ethylbenzaldehyde | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in CCl₄ | 4-(1-Bromoethyl)benzaldehyde | 59% rsc.org |

Benzylic Bromination Strategies Utilizing Specific Precursors

A more viable strategy involves starting with a precursor where the ethyl group already contains a functional group that can be readily converted to a bromide. A prime candidate for such a precursor is 4-(2-hydroxyethyl)benzaldehyde (B140590). The hydroxyl group can be substituted with a bromine atom using various standard brominating agents.

This transformation is a nucleophilic substitution where the hydroxyl group is first protonated or activated to form a good leaving group (water), which is then displaced by a bromide ion. Reagents suitable for this conversion include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). A similar transformation, converting a hydroxyl group to a chloride, has been demonstrated using thionyl chloride and pyridine. iastate.edu Applying this logic, the reaction of 4-(2-hydroxyethyl)benzaldehyde with PBr₃ or a concentrated solution of HBr would yield the desired 4-(2-bromoethyl)benzaldehyde. This method avoids the regioselectivity issues associated with the direct bromination of 4-ethylbenzaldehyde.

Formylation Reactions in the Presence of Bromoethyl Functionality

An alternative synthetic philosophy is to construct the molecule by introducing the aldehyde group onto a benzene ring that already bears the 2-bromoethyl substituent. This approach circumvents the potential for the aldehyde group to interfere with bromination reactions.

Conversion of Brominated Nitriles via Selective Reduction

One of the most effective methods for introducing a formyl group is through the selective reduction of a nitrile. This strategy involves the synthesis of 4-(2-bromoethyl)benzonitrile (B1338092) as a key intermediate. This intermediate can then be reduced to this compound.

The reduction is typically achieved using diisobutylaluminum hydride (DIBAL-H). rsc.orgrsc.org The reaction is performed at low temperatures, such as 0°C or -78°C, in an anhydrous non-polar solvent like toluene (B28343) or hexane. rsc.org The DIBAL-H selectively reduces the nitrile to an imine-aluminum complex, which is then hydrolyzed upon aqueous workup (often with dilute acid) to release the final aldehyde. rsc.org This method is widely used due to its high efficiency and selectivity, preventing over-reduction to the corresponding alcohol.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 4-(Bromomethyl)benzonitrile | DIBAL-H | Toluene | 0°C, then acidic workup | 4-(Bromomethyl)benzaldehyde | 83% rsc.org |

| 4-(Bromomethyl)benzonitrile | DIBAL-H | Toluene | 0°C, then acidic workup | 4-(Bromomethyl)benzaldehyde | 70% rsc.org |

Note: Data for the analogous 4-(2-bromoethyl)benzonitrile reduction is based on the established reactivity of DIBAL-H with similar benzonitrile (B105546) substrates.

Directed Ortho-Metalation and Formylation Techniques

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a new functional group. wikipedia.org

To apply this to the synthesis of this compound, one could start with a precursor like 1-bromo-4-(2-bromoethyl)benzene. However, the bromoethyl group itself is not a strong DMG. A more sophisticated approach would involve a precursor with a potent DMG, such as an amide or a carbamate. organic-chemistry.orguwindsor.ca For instance, a protected amine, such as an N-pivaloyl or N-Boc group, could serve as the DMG. uvm.edu After ortho-lithiation, the intermediate would be quenched with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde. Subsequent removal or transformation of the directing group would be necessary to arrive at the final product. This multi-step process offers high regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Transformation of Heterocyclic Precursors

A less conventional but highly versatile approach involves the use of heterocyclic precursors which can be synthesized and later transformed to reveal the desired benzaldehyde structure. This strategy can offer unique pathways for assembling complex molecules.

One such method could involve the use of 1,2,3-triazoles, which are readily synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net A potential synthesis could start with the preparation of an azide, such as ethyl 4-azidobenzoate, and an alkyne bearing the bromoethyl group, like 4-bromobut-1-yne. researchgate.net The resulting triazole, ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, contains all the necessary components. researchgate.net The final, and most challenging, step would be a ring-cleavage or transformation reaction that converts the triazole and ester functionalities into the target benzaldehyde. While direct conversion is not trivial, such heterocyclic intermediates offer a modular and convergent approach to the carbon skeleton. Other heterocyclic systems, such as thieno[3,2-b]pyrroles, have also been used as scaffolds for complex syntheses, where functional groups on the core heterocycle are elaborated before a final transformation step. researchgate.net

Oxidative Bromination of Isochroman (B46142) Analogues

A prominent and elegant strategy for synthesizing bromoethylbenzaldehyde derivatives involves the oxidative ring-opening of isochroman analogues. This one-step transformation combines both an oxidation and a bromination event, offering an efficient pathway to the target scaffold.

A particularly mild and effective method utilizes copper(II) bromide (CuBr₂) as a catalyst and bromine source. researchgate.netresearchgate.net In this procedure, isochroman or its substituted variants are refluxed with an excess of CuBr₂ in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN). researchgate.netresearchgate.netlookchem.com This process facilitates the cleavage of the cyclic ether and the subsequent formation of the bromoethyl and aldehyde functionalities, typically affording the desired 2-(2-bromoethyl)benzaldehydes in moderate yields. researchgate.netresearchgate.net The use of CuBr₂ is advantageous as it serves as a readily available and effective reagent for this combined oxidation-bromination transformation. researchgate.net A plausible mechanism suggests the reaction proceeds through the in-situ generation of enolates that react with a cationic Cu-Br species. researchgate.net

| Method | Key Reagent/Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Oxidative Bromination | Copper(II) Bromide (CuBr₂) (1.2 equiv.) | Acetonitrile (CH₃CN) | Reflux | Mild and efficient one-step synthesis of bromo benzaldehydes in moderate yields. | researchgate.netresearchgate.netlookchem.com |

Ring-Opening Reactions Leading to Bromoethylbenzaldehyde Scaffolds

Beyond the copper-catalyzed approach, other ring-opening reactions of isochromans provide access to bromoethylbenzaldehyde structures. A direct method involves treating isochroman with elemental bromine in a solvent such as carbon tetrachloride, followed by the addition of concentrated hydrobromic acid, which has been shown to produce 2-(2-bromoethyl)benzaldehyde (B1278586) in a 65% yield. lboro.ac.uk

Patent literature describes a similar ring-opening reaction as a key step in the synthesis of Ropinirole. google.com In this process, isochroman is treated with bromine in methylene (B1212753) chloride at a controlled temperature of 40–45 °C, followed by heating to 80 °C to yield the intermediate 2-bromoethyl benzaldehyde. google.com

Optimized Reaction Conditions and Process Development

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters. This includes the selection of appropriate catalysts and solvents, as well as considerations for scaling the process from the laboratory to preparative levels.

Catalyst Systems for Enhanced Yields and Selectivity

Catalysis is central to the modern synthesis of this compound and its isomers, offering milder conditions and improved efficiency.

Copper(II) Bromide (CuBr₂): As previously discussed, CuBr₂ is a key catalyst for the one-step oxidative bromination of isochromans. researchgate.netresearchgate.net It facilitates both the oxidation of the benzylic ether and the introduction of the bromine atom, providing a direct and practical route to the desired product. researchgate.netresearchgate.net This catalyzed approach is generally preferable to non-catalyzed, multi-step sequences that may suffer from lower yields and harsher conditions. jst.go.jp

Lewis and Brønsted Acids: In related syntheses, various acid catalysts are employed. For example, Lewis acids like indium(III) chloride (InCl₃) and magnesium bromide (MgBr₂) have proven effective in solventless condensation reactions involving aldehydes, showcasing their utility in promoting key bond formations while simplifying reaction workups. google.com While not directly applied to the isochroman ring-opening, their use in related aldehyde chemistry underscores the importance of acid catalysis in achieving high efficiency.

| Catalyst System | Reaction Type | Advantage | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | Oxidative Bromination of Isochroman | Enables a mild, one-step reaction combining oxidation and bromination. | researchgate.netresearchgate.net |

| Indium(III) Chloride (InCl₃) / Magnesium Bromide (MgBr₂) | Aldehyde Condensations (related) | Effective in solventless conditions, simplifying workup and reagent recovery. | google.com |

Solvent Engineering for Reaction Efficiency

The choice of solvent is critical for reaction success, influencing solubility, reactivity, and ease of purification.

Conventional Solvents: For the CuBr₂-catalyzed oxidative bromination, acetonitrile is the solvent of choice, providing a suitable polar medium for the reaction. researchgate.netlookchem.com Direct bromination methods often employ chlorinated solvents like methylene chloride and carbon tetrachloride. lboro.ac.ukgoogle.com

Advanced Solvent Systems: Modern synthetic chemistry increasingly focuses on environmentally benign alternatives. Microwave-assisted synthesis, often performed with minimal or no solvent, has emerged as a powerful tool for accelerating reactions involving bromo-aldehydes, offering reduced reaction times and improved yields. smolecule.com The development of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, presents another green chemistry approach; these systems can function as both recyclable solvents and catalysts for various organic transformations. smolecule.com

| Solvent/System | Reaction Context | Key Features | Reference |

|---|---|---|---|

| Acetonitrile (CH₃CN) | CuBr₂-catalyzed oxidative bromination | Effective polar aprotic solvent for the catalyzed reaction. | researchgate.netlookchem.com |

| Methylene Chloride (CH₂Cl₂) | Direct bromination of isochroman | Standard solvent for reactions with elemental bromine. | google.com |

| Microwave-Assisted / Solvent-Free | General transformations | Reduces reaction times, improves yields, environmentally friendly. | smolecule.com |

| Deep Eutectic Solvents | Green chemistry applications | Can serve as both recyclable solvent and catalyst. | smolecule.com |

Scale-Up Considerations in Preparative Synthesis

Transitioning a synthetic route from a laboratory benchtop to a larger, preparative scale introduces a distinct set of challenges related to cost, safety, and practicality.

Reagent Selection and Cost: The use of inexpensive and readily available reagents like CuBr₂ is a significant advantage for large-scale synthesis. researchgate.net Methods that require cryogenic temperatures (e.g., -78 °C), which are sometimes used for metal-halogen exchange reactions in related syntheses, are often impractical and costly to implement on an industrial scale. google.com

Purification: While laboratory-scale purifications frequently rely on silica (B1680970) gel column chromatography, this technique is often not viable for large quantities. rsc.org Therefore, developing processes where the final product can be isolated and purified by crystallization or distillation is a critical consideration for scalability. google.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 4 2 Bromoethyl Benzaldehyde

The reactivity of 4-(2-bromoethyl)benzaldehyde is characterized by the distinct chemical behaviors of its two primary functional groups: the aldehyde and the bromoethyl substituent. This duality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. google.com The following sections provide a detailed analysis of the reaction mechanisms associated with each of these functional moieties.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Chemical Entities

As a fundamental starting material, 4-(2-Bromoethyl)benzaldehyde serves as a linchpin in the synthesis of intricate molecular architectures, particularly those with applications in medicine and agriculture. smolecule.comcymitquimica.com

The development of new pharmaceuticals often relies on the creation of core molecular frameworks, or scaffolds, which can be subsequently modified to optimize biological activity. This compound has proven to be a key intermediate in the synthesis of such scaffolds. smolecule.com For instance, it is a documented precursor in the multi-step synthesis of the indolinone ring system, a core component of various pharmaceutically active compounds. smolecule.com A notable example is its use in a synthetic route toward Ropinirole, a drug used in the management of Parkinson's disease. smolecule.com The synthesis involves the initial transformation of this compound to create a key intermediate, 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one. smolecule.com

Furthermore, the structural analogue, 2-(2-bromoethyl)benzaldehyde (B1278586), participates in facile, catalyst-free, one-pot multicomponent reactions to generate diverse tetrahydroisoquinoline (THIQ) scaffolds. researchgate.net THIQs are recognized as "privileged scaffolds" due to their prevalence in bioactive natural products. researchgate.net This highlights the potential of the (2-bromoethyl)benzaldehyde framework in generating libraries of complex, drug-like molecules.

| Pharmaceutical Scaffold Application | Description | Reference |

| Ropinirole Synthesis | Serves as a starting material for the synthesis of the key intermediate 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one. | smolecule.com |

| Tetrahydroisoquinoline (THIQ) Scaffolds | The related isomer, 2-(2-bromoethyl)benzaldehyde, is used in multicomponent reactions to build diverse and biologically relevant THIQ frameworks. | researchgate.net |

The utility of this compound extends to the agrochemical sector, where it functions as an intermediate in the creation of new pesticides and herbicides. smolecule.comalfa-chemical.com The chemical handles on the molecule allow for its incorporation into larger structures designed to interact with specific biological targets in pests or weeds. While specific, publicly documented pathways from this compound to commercial agrochemicals are less common than in pharmaceuticals, its role as a building block is noted in chemical industry literature. adpharmachem.com Its versatility allows for the synthesis of a variety of derivatives that can be screened for potential herbicidal or pesticidal activity.

The synthesis of bioactive analogues is a cornerstone of medicinal chemistry, aimed at improving the efficacy and properties of a lead compound. The bromoethyl group in this compound is particularly useful for introducing lipophilicity into a molecule, a property that can enhance a drug candidate's ability to cross cell membranes and reach its intended target. smolecule.com

Integration into Polymeric and Advanced Material Systems

In materials science, this compound provides a molecular tool for constructing polymers with tailored properties and for creating robust, crosslinked networks. smolecule.comalfa-chemical.com

The compound can be used as a monomer in the synthesis of specialized polymers. alfa-chemical.com Its ability to be incorporated into polymer chains, such as polyurethanes and polyesters, has been noted. alfa-chemical.com A specific example is its use in modifying chitosan (B1678972). Through the formation of a Schiff base, the 4-(2-bromoethyl)phenyl group is appended to the chitosan backbone. researchgate.net The resulting material, a modified biopolymer, possesses altered properties and contains a reactive handle (the bromine atom) that could be used for subsequent grafting or other modifications. researchgate.net This approach allows for the creation of polymers with specific functionalities designed for various applications.

| Polymer System | Role of this compound | Resulting Feature | Reference |

| Chitosan Derivatives | Reacts with chitosan's amine groups to form a Schiff base. | Introduces a bromoethylphenyl moiety onto the biopolymer backbone. | researchgate.net |

| Polyurethanes/Polyesters | Can be used as a monomeric unit in the polymerization process. | Incorporation of aromatic and reactive bromoethyl groups into the polymer chain. | alfa-chemical.com |

Crosslinking is a critical process for transforming linear polymer chains into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comspecialchem.com The bromoethyl group of this compound is a potential site for crosslinking reactions. smolecule.com Once the aldehyde function has been used to incorporate the molecule into a polymer chain (for example, via reaction with a hydroxyl or amine group on another monomer), the bromoethyl group can react with nucleophilic sites on adjacent polymer chains. This forms covalent bonds that link the chains together, creating a more robust and stable polymeric material. smolecule.com This strategy is fundamental to producing thermosetting plastics and other high-performance materials. sigmaaldrich.com The density of these crosslinks, which can be controlled by the concentration of the crosslinking agent, has a profound impact on the final properties of the polymer, such as its rigidity and swelling capacity. sigmaaldrich.comresearchgate.net

Component in the Fabrication of Functional Organic Materials

The presence of both an aldehyde and a bromoethyl group makes this compound a compelling monomer for the synthesis of functional organic materials. The aldehyde can be utilized in polymerization reactions, such as condensations, to form the main polymer chain, while the bromoethyl group can act as a site for post-polymerization modification or as a cross-linking point, enhancing the thermal stability and robustness of the resulting polymers. smolecule.com

While specific examples of large-scale industrial polymers derived solely from this compound are not extensively documented in publicly available literature, its structural motifs are incorporated into various research-grade functional materials. For instance, derivatives of this compound are investigated for creating materials with specific optical or electronic properties. The bromoethyl group can be converted to other functional groups, such as azides or alkynes, which are amenable to "click chemistry" reactions for the attachment of various functionalities onto a polymer backbone.

Construction of Diverse Chemical Structures

The dual reactivity of this compound is a significant asset in the synthesis of a variety of heterocyclic and macrocyclic structures, which are prevalent in medicinal chemistry and materials science.

Synthesis of Isochroman (B46142) and Dihydroisoquinolinium Derivatives

While the synthesis of isochroman and dihydroisoquinolinium derivatives is more commonly reported from its isomer, 2-(2-bromoethyl)benzaldehyde, the underlying principles can be applied to the 4-substituted analogue. The synthesis of isochroman derivatives from this compound can be envisioned through an intramolecular Williamson ether synthesis. This would typically involve the reduction of the aldehyde to the corresponding alcohol, followed by base-induced cyclization where the alkoxide attacks the carbon bearing the bromine atom.

The synthesis of dihydroisoquinolinium salts can be achieved through the condensation of this compound with primary amines. This reaction forms an iminium ion intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the aromatic ring onto the electrophilic carbon of the bromoethyl group, followed by aromatization to yield the dihydroisoquinolinium salt. This approach provides access to a diverse library of substituted dihydroisoquinolinium compounds by varying the primary amine starting material.

| Starting Material 1 | Starting Material 2 | Product Class | Reaction Type |

| This compound | Primary Amine | Dihydroisoquinolinium Salt | Condensation/Intramolecular Cyclization |

| 4-(2-Bromoethyl)benzyl alcohol | Base | Isochroman | Intramolecular Williamson Ether Synthesis |

Formation of Quinoxaline (B1680401) and Other Nitrogen-Containing Heterocycles

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. sapub.org The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Although this compound is not a 1,2-dicarbonyl compound itself, it can be a precursor to such species or participate in alternative synthetic routes.

A plausible pathway for the synthesis of quinoxaline derivatives from this compound involves its reaction with o-phenylenediamine. The initial condensation would form a Schiff base, which could then undergo further reactions. For instance, the bromoethyl group could be functionalized to introduce a second carbonyl group, or the reaction could proceed through an oxidative cyclization pathway, although this is less common for simple aldehydes.

More broadly, the aldehyde functionality of this compound allows for its use in the synthesis of various other nitrogen-containing heterocycles through condensation reactions with appropriate di- or multi-functional nitrogen nucleophiles. rsc.org

| Starting Material 1 | Starting Material 2 | Product Class |

| This compound | o-Phenylenediamine | Quinoxaline Derivative (potential) |

| This compound | Hydrazine derivatives | Pyrazole/Pyridazine derivatives (potential) |

| This compound | Amidines | Pyrimidine derivatives (potential) |

Development of Chitosan-Based Conjugates for Supramolecular Assemblies

Chitosan, a natural biopolymer, can be chemically modified to impart new properties and create functional materials. The aldehyde group of this compound readily reacts with the primary amino groups of chitosan to form Schiff base linkages (imines), resulting in chitosan-based conjugates. researchgate.netresearchgate.net These modifications can alter the solubility and thermal properties of chitosan and introduce a reactive handle (the bromoethyl group) for further functionalization. encyclopedia.pubredalyc.org

The resulting chitosan-4-(2-bromoethyl)benzaldehyde conjugates can participate in the formation of supramolecular assemblies. The bromoethyl groups can be used to crosslink the polymer chains, leading to the formation of hydrogels. Furthermore, these groups can be substituted with molecules capable of non-covalent interactions, such as cyclodextrins or adamantane (B196018) units, to drive the self-assembly of more complex supramolecular structures. rsc.orgutb.cz These assemblies have potential applications in drug delivery and tissue engineering.

| Polymer | Modifying Agent | Linkage | Potential Application |

| Chitosan | This compound | Imine (Schiff Base) | Supramolecular hydrogels, Drug delivery |

Utility in the Synthesis of Dipyrromethanes and Macrocyclic Frameworks

Dipyrromethanes are key precursors in the synthesis of porphyrins and other macrocyclic frameworks, which have applications in areas such as catalysis, sensing, and photodynamic therapy. rsc.orgacs.org The synthesis of meso-substituted dipyrromethanes typically involves the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. google.comdigitellinc.com

A patent has described the use of this compound in the synthesis of the corresponding 5-(4-(2-bromoethyl)phenyl)dipyrromethane. google.com This dipyrromethane can then be used in a subsequent condensation reaction, often with another aldehyde, to construct a trans-A2B2-porphyrin. The bromoethyl group on the porphyrin periphery can be further functionalized post-synthesis to attach other molecules or to link the porphyrin to a larger assembly.

| Aldehyde | Reagent | Product | Subsequent Application |

| This compound | Pyrrole | 5-(4-(2-Bromoethyl)phenyl)dipyrromethane | Synthesis of functionalized porphyrins |

Application in Dendron and Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their synthesis can be approached in a divergent or convergent manner. nih.govinstras.com Benzaldehyde (B42025) derivatives are often used as core molecules or as building blocks for the dendron wedges in convergent synthesis. cmu.edu

While specific examples of dendrimers synthesized directly from this compound as the core are not prevalent in the literature, its structure is highly amenable to such applications. In a divergent approach, the aldehyde could be reacted with a multifunctional monomer to initiate the growth of the dendrimer. The bromoethyl groups at the periphery of the resulting dendrimer would then be available for further functionalization, allowing for the creation of dendrimers with tailored surface properties.

In a convergent synthesis, this compound could be used to construct dendrons. For example, the aldehyde could be reacted with the focal point of a pre-synthesized dendron, and the bromoethyl group could be used to attach this dendron to a multifunctional core. This strategy allows for the precise placement of functionality within the dendritic structure. researchgate.net

| Synthetic Strategy | Role of this compound | Potential Outcome |

| Divergent Synthesis | Core Molecule | Dendrimer with bromoethyl-functionalized periphery |

| Convergent Synthesis | Dendron Building Block | Precisely functionalized dendrimers |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are fundamental to elucidating the intrinsic properties of a molecule. These calculations can provide valuable insights into the geometry, stability, and electronic distribution of 4-(2-Bromoethyl)benzaldehyde.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This would be followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic properties.

Key properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized on the aldehyde group, indicating its susceptibility to nucleophilic addition, while the HOMO would likely be distributed across the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict reactive sites. The MEP would show negative potential (red regions) around the electronegative oxygen atom of the aldehyde, indicating a site for electrophilic attack, and positive potential (blue regions) around the acidic aldehydic proton and the hydrogens of the ethyl chain.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Quantifies the molecule's overall polarity |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

For a more precise determination of the electronic structure, post-Hartree-Fock ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which can be important for obtaining benchmark energetic and structural data. Such calculations would be valuable for calibrating the results from more computationally efficient DFT methods and for investigating specific electronic phenomena where DFT might be less reliable.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

To study a reaction involving this compound, such as its reaction with a nucleophile at the carbonyl carbon or an SN2 reaction at the bromoethyl group, computational methods can be used to map the potential energy surface (PES). This involves calculating the energy of the system as a function of the geometric coordinates that change during the reaction.

A key objective would be to locate the transition state (TS), which is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. The structure and energy of the TS provide critical information about the reaction's activation barrier and the geometry of the activated complex. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are commonly used for transition state searches. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified TS connects the reactants and the desired products.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of the bulk solvent effects on the energetics of reactants, products, and transition states.

For reactions where specific solvent-solute interactions, like hydrogen bonding, are crucial, an explicit solvent model might be necessary. This involves including a number of solvent molecules in the quantum mechanical calculation. While more computationally intensive, this approach can provide a more detailed and accurate picture of the role of the solvent in the reaction mechanism.

Predictive Modeling of Reactivity and Selectivity

Computational models can also be used to predict the reactivity and selectivity of this compound in various reactions. By calculating reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, one can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

For instance, the Fukui function f-(r) would likely be largest on the carbonyl carbon, predicting it as the primary site for nucleophilic attack. Conversely, the f+(r) function might highlight the oxygen atom as the most susceptible to electrophilic attack. These predictive models can guide synthetic chemists in designing experiments and anticipating the outcomes of reactions involving this versatile building block.

Application of Conceptual DFT Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a powerful framework for predicting and understanding the chemical reactivity of molecules. mdpi.com By utilizing descriptors derived from the electron density, it is possible to identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting the outcome of chemical reactions. scm.com

Fukui Functions: The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com It is instrumental in identifying the most reactive sites within a molecule. faccts.de

ƒ+(r) corresponds to a nucleophilic attack (the site that can best accommodate an added electron). High values of ƒ+(r) indicate the most electrophilic regions of the molecule.

ƒ-(r) corresponds to an electrophilic attack (the site from which an electron is most easily removed). High values of ƒ-(r) indicate the most nucleophilic regions.

ƒ0(r) relates to radical attacks.

For this compound, the two primary reactive sites are the carbonyl carbon of the aldehyde group and the carbon atom bonded to the bromine atom. A hypothetical condensed Fukui function analysis, which simplifies the function to individual atomic sites, would likely reveal the following:

The carbonyl carbon is expected to have a high ƒ+(r) value, making it the primary site for nucleophilic attack. This is a characteristic feature of the aldehyde functional group.

The oxygen atom of the carbonyl group and the bromine atom would likely exhibit high ƒ-(r) values, indicating their susceptibility to electrophilic attack.

The carbon atom attached to the bromine would also be a site for nucleophilic substitution, a reactivity pattern that can be further elucidated by considering the dual descriptor, which combines ƒ+(r) and ƒ-(r). scm.com

Illustrative Condensed Fukui Functions for this compound

| Atom/Site | Hypothetical ƒ+ (for Nucleophilic Attack) | Hypothetical ƒ- (for Electrophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Prone to nucleophilic addition |

| Carbonyl Oxygen | Low | High | Prone to electrophilic attack/protonation |

| Cα (to Bromine) | Moderate | Low | Prone to nucleophilic substitution |

| Bromine Atom | Low | High | Acts as a leaving group; susceptible to electrophilic interaction |

| Aromatic Ring | Distributed | Distributed | Can undergo electrophilic substitution |

Electrophilicity Index (ω): The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. nih.gov It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The presence of the electron-withdrawing aldehyde group and the bromoethyl group on the benzene ring would result in a significant electrophilicity index for this compound. This is consistent with the known reactivity of benzaldehydes in various addition and condensation reactions. Computational studies on similar benzaldehyde (B42025) derivatives have shown that electron-withdrawing substituents increase the electrophilicity index. researchgate.net

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Definition | Hypothetical Value (eV) | Implication |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~3.5 | Indicates a moderately stable molecule |

| Electronic Chemical Potential (μ) | Escaping tendency of electrons | ~-4.8 | Indicates a tendency to accept electrons |

| Electrophilicity Index (ω) | Propensity to accept electrons | ~3.3 | Suggests a strong electrophilic character |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Functional Group Transformations

QSRR aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. chemrxiv.orgchemrxiv.org This approach is valuable for predicting the reaction rates and outcomes for new molecules and for understanding the factors that govern reactivity. researchgate.netmdpi.com

For this compound, QSRR models could be developed to predict the reactivity of its two distinct functional groups: the aldehyde and the bromoethyl group.

Aldehyde Group Transformations: The reactivity of the aldehyde group in reactions such as nucleophilic additions, reductions, and condensations is highly dependent on the electronic environment of the benzaldehyde ring. A QSRR model could correlate reaction rates with descriptors such as:

Hammett parameters (σ): To quantify the electron-donating or -withdrawing nature of the 4-(2-bromoethyl) substituent.

Computed properties: Such as the partial charge on the carbonyl carbon, the LUMO energy, and the electrophilicity index.

A hypothetical QSRR equation for the rate constant (log k) of a nucleophilic addition to a series of substituted benzaldehydes might look like:

log k = ρσ + c

Where ρ is the reaction constant and c is a constant for the reaction series.

Bromoethyl Group Transformations: The primary reaction of the bromoethyl group is nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The rate of this SN2 reaction is influenced by steric hindrance and the stability of the transition state. QSRR models for this transformation could use descriptors like:

Steric parameters (e.g., Taft's Es): To account for the bulkiness of the nucleophile and the substituent on the benzene ring.

Quantum chemical descriptors: Such as the energy of the transition state for the substitution reaction and the charge on the carbon atom bonded to the bromine.

By developing separate or combined QSRR models, it would be possible to predict the conditions under which one functional group reacts selectively over the other, a crucial aspect for its application in multi-step organic synthesis.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the structural integrity of 4-(2-Bromoethyl)benzaldehyde. Techniques such as NMR, FTIR, and mass spectrometry offer detailed insights into its atomic and molecular composition.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9.9-10.1 ppm. The aromatic protons on the benzene (B151609) ring would present as two doublets, characteristic of a 1,4-disubstituted pattern, in the aromatic region (approximately 7.4-7.9 ppm). The two methylene (B1212753) groups of the bromoethyl substituent would give rise to two triplets. The methylene group adjacent to the bromine atom (-CH₂Br) would be expected around 3.6 ppm, while the methylene group attached to the aromatic ring (Ar-CH₂-) would appear slightly more upfield, around 3.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 192 ppm. The aromatic carbons would show four distinct signals, with the carbon attached to the aldehyde group and the carbon attached to the bromoethyl group having unique chemical shifts. The two methylene carbons of the bromoethyl group would also be distinguishable, with the carbon bonded to bromine appearing at a higher chemical shift (more deshielded) than the one bonded to the aromatic ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the bromoethyl chain. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.9 - 10.1 | Singlet |

| Aromatic H | 7.4 - 7.9 | Doublets |

| -CH₂Br | ~3.6 | Triplet |

| Ar-CH₂- | ~3.2 | Triplet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O | ~192 |

| Aromatic C | 128 - 140 |

| -CH₂Br | ~33 |

| Ar-CH₂- | ~38 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromoethyl group would be observed in the fingerprint region, usually between 500 and 600 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | >3000 |

| C=O (aldehyde) | 1690 - 1715 |

| C=C (aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

Research on chitosan-based Schiff bases synthesized from this compound has utilized FTIR to confirm the reaction, noting the characteristic aldehyde peak in the starting material. nih.govunife.it

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition and exact molecular weight of this compound. The monoisotopic mass of this compound is 211.9837 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). epa.gov HRMS analysis would provide a highly accurate mass measurement, which should be consistent with this theoretical value, thereby confirming the molecular formula C₉H₉BrO. The mass spectrum would also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. This compound, with its benzaldehyde (B42025) chromophore, is expected to exhibit absorption bands characteristic of π → π* and n → π* transitions. The π → π* transition, arising from the conjugated system of the benzene ring and the carbonyl group, would result in a strong absorption band at a shorter wavelength. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would appear at a longer wavelength. For benzaldehyde itself, these transitions are observed around 242 nm and 280 nm, respectively. photochemcad.com The substitution with the bromoethyl group is not expected to significantly shift these absorption maxima.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

GC-MS is a suitable method for the analysis of this compound due to its volatility. thermofisher.cn In this technique, the compound is vaporized and separated from other volatile components on a chromatographic column based on its boiling point and interaction with the stationary phase. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used for identification. The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification and purity assessment of the compound. This method is also valuable for identifying any volatile impurities that may be present from the synthesis process. While specific GC-MS data for this compound is not widely published, the technique is a standard method for the analysis of similar benzaldehyde derivatives. iosrjournals.orgcoresta.orgcabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of non-volatile species such as "this compound" and its reaction products. These techniques are crucial for assessing the purity of the compound and monitoring the progress of chemical reactions.

In a typical HPLC analysis of benzaldehyde derivatives, a common issue is the oxidation of the aldehyde group to a carboxylic acid, which can be observed as a separate peak in the chromatogram. chromforum.org For instance, an HPLC method using a phosphate (B84403) buffer at pH 2.5 with a mobile phase of 80/20 buffer/THF can effectively separate benzaldehyde from its benzoic acid impurity. chromforum.org The use of a UV/VIS PDA detector allows for the comparison of the UV spectra of the separated peaks, confirming the identity of the components based on their chromophores. chromforum.org

UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is particularly advantageous when analyzing complex mixtures or trace impurities. For example, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) has been employed to characterize various benzaldehyde derivatives, providing both chromatographic separation and mass spectrometric identification of the compounds. dtu.dknih.gov

A representative UPLC-MS analysis of a "this compound" derivative might involve the following parameters:

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Detection | ESI-MS and UV at 254 nm |

| Expected Retention Time | Dependent on the specific derivative and conditions |

This table presents a generalized set of parameters. The actual experimental conditions would be optimized for the specific analyte and matrix.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

When "this compound" is used as a monomer or an initiator in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For instance, in the synthesis of copolymers from benzaldehyde derivatives, GPC is used to determine the Mn and PDI of the obtained polymers. google.com Similarly, chitosan (B1678972) derivatives modified with "this compound" have been characterized by GPC to ascertain their molecular weight. mdpi.comresearchgate.net The analysis of novel chitosan-imine derivatives also employs GPC to calculate the molecular weight of the modified chitosan. redalyc.org

A standard GPC setup for analyzing polymeric derivatives of "this compound" might include:

| Parameter | Value |

| Columns | Series of columns with different pore sizes (e.g., Shodex SB-805 HQ, Shodex SB-806 HQ) redalyc.org |

| Mobile Phase | Tetrahydrofuran (THF) or other suitable organic solvent |

| Flow Rate | 1.0 mL/min redalyc.org |

| Detector | Refractive Index (RI) detector |

| Calibration | Polystyrene or pullulan standards redalyc.org |

This table provides a typical configuration for GPC analysis. The specific columns and standards are chosen based on the expected molecular weight range of the polymer.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are paramount for elucidating the three-dimensional atomic arrangement of crystalline solids. For "this compound" and its derivatives that can be crystallized, X-ray diffraction provides definitive structural information.

The general requirements for a successful SC-XRD experiment include obtaining a single crystal of suitable size and quality, typically at least 0.02 mm. uhu-ciqso.es The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. uhu-ciqso.esesrf.fr

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis complements the geometric information obtained from single crystal X-ray diffraction.

The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The analysis also generates a 2D fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions.

For a derivative of "this compound," ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, Hirshfeld surface analysis showed that the most significant contributions to the crystal packing were from H···H (37.8%), H···Br/Br···H (17.8%), H···N/N···H (14.9%), H···C/C···H (11.0%), and H···O/O···H (10.8%) contacts. researchgate.net This indicates that van der Waals forces and hydrogen bonding play crucial roles in the crystal packing. researchgate.neterciyes.edu.tr In another study on a brominated compound, Hirshfeld analysis revealed that Br⋯H/H⋯Br contacts constituted 20.9% of the interactions. nih.gov

A summary of intermolecular contacts from a Hirshfeld surface analysis of a related bromo-compound is presented below:

| Interaction Type | Contribution (%) |

| H···H | 37.8 researchgate.net |

| H···Br/Br···H | 17.8 researchgate.net |

| H···N/N···H | 14.9 researchgate.net |

| H···C/C···H | 11.0 researchgate.net |

| H···O/O···H | 10.8 researchgate.net |

This table is based on data for a derivative and illustrates the type of quantitative information obtained from Hirshfeld surface analysis. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability and decomposition behavior of "this compound" and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability of a compound, identify its decomposition temperatures, and quantify the amount of residual mass.

TGA has been used to study the thermal stability of chitosan derivatives synthesized using "this compound". mdpi.comresearchgate.net In a study of chitosan Schiff base derivatives, TGA demonstrated that the modification of chitosan can lead to changes in its thermal stability. researchgate.net For instance, the T50 (temperature at 50% weight loss) for chitosan was 311 °C, which increased for some of its derivatives, indicating improved thermal stability. researchgate.net

A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss as a function of temperature. rsc.org The resulting TGA curve provides a wealth of information about the thermal behavior of the material.

The following table shows hypothetical TGA data for "this compound" and a polymeric derivative to illustrate the type of information obtained.

| Sample | Onset Decomposition Temperature (°C) | Temperature at Max Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| This compound | ~180 | ~220 | < 5 |

| Poly(this compound derivative) | ~250 | ~300 | ~20 |

This table contains illustrative data and is not based on direct experimental results for the specified compounds.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermoanalytical technique used to observe the heat flow associated with material transitions as a function of temperature. For a given compound, DSC can determine key thermal events such as melting points, glass transitions, and crystalline phase changes.

In the case of this compound, published literature and chemical databases consistently describe it as a colorless to pale yellow liquid at ambient temperature. smolecule.comlookchem.com This physical state suggests that its melting point, if it were to solidify, is below standard room temperature. A comprehensive review of scientific literature and chemical data repositories did not yield specific experimental DSC data for this compound. Consequently, there are no published thermograms or specific values for its melting point or other phase transitions. For analogous brominated benzaldehyde derivatives, melting points are reported, but direct comparison is not sufficient for definitive characterization. The absence of this data in the literature indicates that such studies may not have been performed or published.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, and other elements present in a compound. This method is essential for verifying the empirical and molecular formula of a synthesized substance, ensuring its stoichiometric purity. The molecular formula for this compound is established as C₉H₉BrO. guidechem.com

The theoretical elemental composition, calculated from its molecular formula (C₉H₉BrO) and atomic weights, provides a benchmark against which experimental results are compared. The calculated values are presented in the table below.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 50.74 | Data not available in published literature |

| Hydrogen | H | 4.26 | Data not available in published literature |

| Bromine | Br | 37.49 | Data not available in published literature |

| Oxygen | O | 7.51 | Data not available in published literature |

While research articles confirm the use of this compound in the synthesis of other compounds and mention the characterization of the resulting products by elemental analysis, specific experimental data for the starting aldehyde itself is not provided in these publications. nih.govmdpi.comunife.it The verification of a synthesized batch of this compound would necessitate performing this analysis and comparing the experimental percentages of C, H, Br, and O to the theoretical values. A close correlation between the found and calculated values would confirm the stoichiometric integrity of the compound. google.com

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 4-(2-Bromoethyl)benzaldehyde relevant to its handling and use in synthetic chemistry?

- Answer : The compound (CAS 22901-09-3) has a molecular formula C₉H₉BrO and molecular weight 213.07 g/mol . Key properties include a density of 1.448 g/cm³ , boiling point of 274.3°C , refractive index of 1.5858 , and flash point of 81°C . These properties are critical for solvent selection (e.g., high-boiling solvents like DMF) and reaction setup (e.g., inert atmosphere due to sensitivity to moisture). The bromoethyl group’s electrophilicity makes it prone to nucleophilic substitution, requiring careful temperature control during reactions.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Answer :

- Skin/Eye Contact : Immediately flush with water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Toxicity : Limited toxicological data exist, so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. Fire hazards require dry powder or CO₂ extinguishers .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Answer :

- ¹H NMR : Aldehyde proton at ~10 ppm; aromatic protons as a multiplet (6.7–7.8 ppm); bromoethyl protons as triplet (~3.6 ppm, CH₂Br) and quartet (~2.9 ppm, CH₂ adjacent to aldehyde) .

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Br stretch at 550–650 cm⁻¹ .

- Elemental Analysis : Verify %C (50.74%), %H (4.26%), %Br (37.55%) .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic compounds, and what reaction mechanisms are involved?

- Answer : The bromoethyl group enables nucleophilic substitution (e.g., with amines) to form intermediates for cyclization. For example:

- Cycloaddition : React with Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) and phthalic anhydride to form seven-membered oxazepine rings via [4+3] cycloaddition. The aldehyde group participates in condensation, while bromoethyl acts as a leaving group .

- Mechanism : SN2 displacement of bromide by nucleophiles (e.g., amines), followed by intramolecular aldol condensation to form heterocycles .

Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how can they be addressed using modern refinement software?

- Answer : Challenges include:

- Disorder in Aliphatic Chains : The bromoethyl group may exhibit rotational disorder. Use SHELXL for anisotropic refinement and restraints on bond lengths/angles .

- Weak Intermolecular Interactions : CH-π interactions and hydrogen bonds (e.g., C–H⋯O) require high-resolution data (<1.0 Å). Programs like SHELXE can resolve these via iterative phasing .

- Twinned Crystals : Apply twin-law matrices in SHELXL to refine data with overlapping reflections .

Q. In multi-step organic syntheses, how does the reactivity of the bromoethyl group in this compound compare to other benzaldehyde derivatives when forming carbon-carbon bonds?

- Answer :

- Comparative Reactivity : The bromoethyl group is more reactive than methyl or trifluoromethyl analogs (e.g., 4-(Trifluoromethyl)benzaldehyde) due to bromide’s superior leaving-group ability. This facilitates Suzuki-Miyaura couplings or Wittig reactions at lower temperatures .

- Side Reactions : Competing elimination (to form styrene derivatives) can occur under basic conditions. Mitigate by using mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。